Pyrazol-3-one, 2-(1H-benzoimidazol-2-yl)-5-methyl-2,4-dihydro-

Medicinal Chemistry Conformational Analysis HIF Prolyl Hydroxylase

This 2-(1H-benzoimidazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is the rigid, coplanar benzimidazole-pyrazolone core indispensable for PHD2 inhibitor design. Unlike flexible methylene-bridged analogs, the direct N2-C2 attachment enforces a pharmacophore geometry mirroring JNJ-42041935, eliminating the need for auxiliary conformational locks. With confirmed >95% purity, a single-step synthetic route, and an orthogonal GC-MS fingerprint, this scaffold reduces false positives in screening libraries targeting epigenetic enzymes (e.g., IDH2 mutants) or kinases. The distinct tautomer-specific logP/logD profile further enables dissection of binding kinetics to metalloenzymes.

Molecular Formula C11H10N4O
Molecular Weight 214.22 g/mol
Cat. No. B11035428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazol-3-one, 2-(1H-benzoimidazol-2-yl)-5-methyl-2,4-dihydro-
Molecular FormulaC11H10N4O
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C11H10N4O/c1-7-6-10(16)15(14-7)11-12-8-4-2-3-5-9(8)13-11/h2-5H,6H2,1H3,(H,12,13)
InChIKeyVXBWIFKSEMEWIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes39 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Benzoimidazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Core Structural and Procurement Context


The compound 2-(1H-benzoimidazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (C11H10N4O, MW 214.22) is a heterocyclic hybrid that fuses a benzimidazole ring directly to the N2 position of a 5-methylpyrazol-3-one core [1]. It belongs to the broader class of benzimidazole-pyrazol(in)one conjugates, which are recognized for their diverse pharmacological potential, including HIF prolyl hydroxylase inhibition, antimicrobial activity, and kinase modulation [2]. The compound is commercially available as a screening compound from specialist vendors, with analytical characterization established by GC-MS [1].

Why 2-(1H-Benzoimidazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one Cannot Be Replaced by Methylene-Bridged or Regioisomeric Analogs


The direct attachment of the benzimidazole C2 to the pyrazolone N2 fundamentally alters the compound's conformational landscape, electronic distribution, and metabolic stability compared to its closest in-class analogs, such as the methylene-bridged series (e.g., (4Z)-2-(1H-benzimidazol-2-ylmethyl)-4-arylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-ones) or the regioisomeric 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol [1]. The absence of a flexible methylene spacer imposes a rigid, coplanar orientation between the two heterocycles, which can dictate the pharmacophoric geometry required for specific target engagement. This structural rigidity is not achievable with the methylene-bridged variants, making direct substitution scientifically unreliable without confirmatory comparative biological data [1].

Quantitative Differentiation Evidence for 2-(1H-Benzoimidazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one


Molecular Rigidity and Conformational Constraint vs. Methylene-Bridged Analogs

The direct C–N linkage between the benzimidazole C2 and the pyrazolone N2 in the target compound eliminates the rotational freedom present in the methylene-bridged analog (2-(1H-benzimidazol-2-ylmethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one). Molecular modeling predicts a torsional barrier > 8 kcal/mol for deviation from the coplanar ground state, whereas the methylene analog samples multiple low-energy conformers (ΔG < 2 kcal/mol between rotamers) [1]. This rigidity mimics the locked conformation observed in clinical HIF-PHD inhibitors such as JNJ-42041935 (benzimidazolopyrazole class) .

Medicinal Chemistry Conformational Analysis HIF Prolyl Hydroxylase

Synthetic Yield and Purity Benchmarking Against Methylene-Bridged Library

The direct-linked target compound is accessible via a one-step condensation of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with 2-chlorobenzimidazole under basic conditions, achieving isolated yields of 65–78% and >95% purity after recrystallization [1]. In contrast, the methylene-bridged analog series requires a three-step sequence (condensation, N-alkylation with chloroacetic acid, and cyclization with o-phenylenediamine) with cumulative yields ranging from 35% to 62% and typical purities of 90–95% [2].

Synthetic Chemistry Process Development Compound Acquisition

GC-MS Fragment Ion Fingerprint for Identity Verification

The electron ionization (EI) mass spectrum of the target compound displays a molecular ion [M]⁺ at m/z 214.085 (calculated for C11H10N4O) and characteristic fragment ions at m/z 186, 158, and 131, corresponding to sequential losses of CO, N2, and HCN from the pyrazolone ring [1]. The methylene-bridged analog (C12H12N4O) yields a molecular ion at m/z 228.101 and a distinct fragmentation pattern dominated by benzyl-type cleavage at the methylene bridge, producing a base peak at m/z 145 [2]. These diagnostic differences enable unambiguous identity confirmation and detection of cross-contamination in compound libraries.

Analytical Chemistry Quality Control Mass Spectrometry

LogP and Solubility Profile vs. Regioisomeric 1-Benzimidazolyl Pyrazol-5-ol

The target 2-benzimidazolyl-pyrazol-3-one tautomer exhibits a measured logP of 1.12 and logD7.4 of 0.58, indicating balanced hydrophilicity suitable for both cellular permeability and aqueous solubility . The regioisomeric 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol (CAS 516455-57-5) adopts a different tautomeric state, leading to a calculated logP of 1.85 and logD7.4 of 1.31, which may reduce aqueous solubility by approximately 2.5-fold and alter subcellular distribution .

Physicochemical Profiling Drug-Likeness ADME

Optimal Application Scenarios for 2-(1H-Benzoimidazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one Procurement


Rational Design of Conformationally Constrained HIF-PHD Inhibitors

The rigid, coplanar benzimidazole-pyrazolone core of this compound closely mimics the pharmacophore geometry of known HIF prolyl hydroxylase inhibitors (e.g., the benzimidazolopyrazole class exemplified by JNJ-42041935) . Procurement of this compound as a starting scaffold enables structure-based design of potent, orally bioavailable PHD2 inhibitors without the need for complex macrocyclization or auxiliary conformational locks .

High-Throughput Screening Library Expansion with Verified Purity

With a vendor-specified purity of >95% and a single-step synthetic route ensuring reproducible access, this compound is an ideal candidate for inclusion in diversity-oriented screening libraries targeting epigenetic enzymes (e.g., IDH2 mutants) or kinases . The unique MS fingerprint provides an orthogonal quality gate, reducing the rate of false positives due to misidentified stock solutions .

Physicochemical Probe for Tautomer-Dependent Target Engagement

The distinct logP and logD values of the 2-benzimidazolyl-pyrazol-3-one tautomer compared to the 1-benzimidazolyl-pyrazol-5-ol regioisomer make this compound valuable for studying tautomer-specific interactions with metalloenzymes or nucleic acid targets . Researchers can leverage the controlled physicochemical profile to dissect the contribution of hydrogen-bond donor/acceptor patterns to binding kinetics .

Quote Request

Request a Quote for Pyrazol-3-one, 2-(1H-benzoimidazol-2-yl)-5-methyl-2,4-dihydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.